molecular formula C8H11N3O4 B12800057 Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate CAS No. 41230-57-3

Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate

Cat. No.: B12800057
CAS No.: 41230-57-3
M. Wt: 213.19 g/mol
InChI Key: ZAYNQQKBMRUIKF-UHFFFAOYSA-N
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Description

Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate typically involves the reaction of 5-amino-3-methyl-1,2-oxazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1,2-oxazole: A precursor in the synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate.

    Ethyl oxalyl chloride: Another precursor used in the synthesis process.

    Oxazole derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethyl ester group, amino group, and methyl group attached to the oxazole ring make it a versatile compound for various applications in scientific research and industry.

Properties

41230-57-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12)

InChI Key

ZAYNQQKBMRUIKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(ON=C1C)N

Origin of Product

United States

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